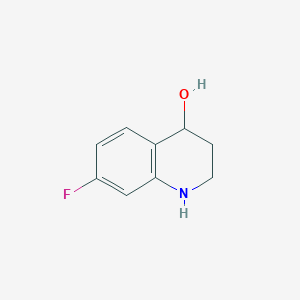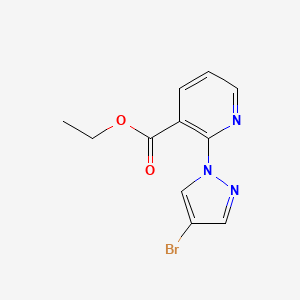
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoroquinoline.
Hydroxylation: The key step involves the hydroxylation of the 4th position of the quinoline ring. This can be achieved using various hydroxylating agents under controlled conditions.
Reduction: The quinoline ring is then reduced to form the tetrahydroquinoline structure. This reduction can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Fluorine-substituted quinoline derivatives with different functional groups.
科学研究应用
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation.
相似化合物的比较
- 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Uniqueness: The presence of a hydroxyl group at the 4th position in 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-OL distinguishes it from other similar compounds. This functional group enhances its reactivity and potential biological activities.
- Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly valuable in medicinal chemistry and drug development.
属性
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHJEZBNNMFUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)
![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)
![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)
![2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696089.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)



![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2696100.png)
amine hydrochloride](/img/structure/B2696101.png)
